![molecular formula C7H7N3O B1427421 5-Methoxy-1H-pyrazolo[3,4-B]pyridine CAS No. 1256804-26-8](/img/structure/B1427421.png)
5-Methoxy-1H-pyrazolo[3,4-B]pyridine
説明
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization and confirmation of this compound. Proton nuclear magnetic resonance analysis reveals distinctive chemical shift patterns that facilitate unambiguous identification of the compound. The methoxy substituent generates a characteristic singlet resonance typically observed around 3.86 parts per million in deuterated chloroform, corresponding to the three protons of the methoxy group.
The aromatic region of the proton nuclear magnetic resonance spectrum displays multiple signals corresponding to the protons on the pyrazolo[3,4-b]pyridine ring system. Detailed analysis of 3-iodo-1H-pyrazolo[3,4-b]pyridine reveals that the H6 proton appears as a doublet of doublets at 8.64 parts per million with coupling constants of 4.8 and 1.6 Hertz. The H4 proton resonates at 7.89 parts per million as a doublet of doublets with coupling constants of 8.4 and 1.6 Hertz, while the H5 proton appears as a multiplet between 7.25 and 7.22 parts per million. The nitrogen-bound proton typically exhibits a broad signal around 13.18 parts per million, characteristic of exchangeable protons in pyrazole systems.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the methoxy carbon appearing around 55-56 parts per million and the aromatic carbons distributed throughout the 100-160 parts per million region. The carbon bearing the methoxy substituent typically resonates in the range of 160-165 parts per million, reflecting the electron-donating effect of the methoxy group. Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish complete proton and carbon assignments for complex derivatives.
Fourier-Transform Infrared Spectral Signatures
Fourier-transform infrared spectroscopy provides characteristic vibrational fingerprints that enable identification and structural confirmation of this compound. The infrared spectrum exhibits several diagnostic absorption bands that reflect the functional groups and bonding patterns within the molecule. The nitrogen-hydrogen stretching vibrations appear in the region between 3200 and 3400 wavenumbers, with typical values around 3297 and 3137 wavenumbers observed for related pyrazolo[3,4-b]pyridine derivatives.
Aromatic carbon-hydrogen stretching vibrations are observed around 3003 wavenumbers, confirming the presence of the aromatic ring systems. The methoxy group contributes characteristic carbon-oxygen stretching vibrations typically found in the 1000-1200 wavenumber region. Carbon-carbon and carbon-nitrogen stretching vibrations within the aromatic rings appear as multiple bands in the 1400-1600 wavenumber region, reflecting the complex conjugated system.
The infrared spectrum also reveals information about intermolecular hydrogen bonding interactions. Compounds exhibiting hydrogen bonding typically show broadened nitrogen-hydrogen stretching bands with altered frequencies compared to non-hydrogen-bonded systems. Ring breathing modes and out-of-plane bending vibrations appear in the fingerprint region below 1000 wavenumbers, providing unique spectral signatures for identification purposes.
Functional Group | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
N-H Stretching | 3200-3400 | Pyrazole NH |
Aromatic C-H Stretching | 3000-3100 | Ring CH |
C=N Stretching | 1580-1620 | Pyridine/Pyrazole |
C=C Stretching | 1450-1550 | Aromatic Ring |
C-O Stretching | 1000-1200 | Methoxy Group |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound and related derivatives reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 149, corresponding to the molecular weight of the intact compound. High-resolution mass spectrometry enables precise molecular formula determination, with calculated values matching experimental observations within acceptable tolerances.
Fragmentation patterns for pyrazolo[3,4-b]pyridine derivatives typically involve initial loss of the methoxy group, generating a fragment at mass-to-charge ratio 134. Subsequent fragmentation may involve loss of hydrogen cyanide molecules (mass 27), carbon monoxide (mass 28), or other small neutral species. The base peak in many spectra corresponds to the pyrazolo[3,4-b]pyridine core after loss of substituents.
Detailed fragmentation studies of ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates demonstrate that fragmentation is initiated by elimination of ethanol molecules, followed by loss of carbon monoxide and hydrogen cyanide. Alternative fragmentation routes may involve removal of hydrogen chloride when halogen substituents are present, followed by carbon monoxide elimination. Progressive loss of hydrogen cyanide molecules leads to progressively smaller fragments until a phenyl radical cation at mass-to-charge ratio 77 is reached.
Collision-induced dissociation studies provide additional structural information through controlled fragmentation experiments. Predicted collision cross-section values for various adduct ions have been calculated, including protonated molecules ([M+H]+ at 150.066 mass-to-charge ratio), sodium adducts ([M+Na]+ at 172.048), and ammonium adducts ([M+NH4]+ at 167.093). These values assist in compound identification using ion mobility spectrometry coupled with mass spectrometry.
Ion Type | m/z | Predicted CCS (Ų) | Assignment |
---|---|---|---|
[M+H]+ | 150.066 | 127.2 | Protonated Molecule |
[M+Na]+ | 172.048 | 141.1 | Sodium Adduct |
[M+NH₄]+ | 167.093 | 135.4 | Ammonium Adduct |
[M-OCH₃]+ | 118.054 | 115.8 | Methoxy Loss |
Base Fragment | 77.039 | 98.5 | Phenyl Cation |
特性
IUPAC Name |
5-methoxy-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-5-3-9-10-7(5)8-4-6/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAXALXOADULEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285114 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256804-26-8 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
作用機序
Target of Action
The primary targets of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer.
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities. TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain. Once activated, the intramembrane kinase domain is phosphorylated.
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with the proliferation, differentiation, and survival of cells.
Pharmacokinetics
One of its derivatives, compound c03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9. This suggests that this compound may have similar properties, but further studies are needed to confirm this.
Result of Action
The result of this compound’s action is the inhibition of cell proliferation. For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM.
生物活性
5-Methoxy-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Overview of Biological Activity
This compound has been studied primarily for its anticancer and antimicrobial properties. Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit potent inhibitory effects on various cancer cell lines and have shown promise as selective inhibitors for specific protein kinases.
Anticancer Activity
-
Mechanism of Action :
- The compound acts as a selective inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in tumor growth and metastasis. Studies have demonstrated that modified derivatives of pyrazolo[3,4-b]pyridine can significantly inhibit FGFR1 activity, leading to reduced proliferation in cancer cells .
- In vitro studies have shown that certain derivatives induce cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Case Studies :
Antimicrobial Activity
- Antibacterial Properties :
- Research indicates that pyrazolo[3,4-b]pyridine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds have shown effectiveness against Escherichia coli and Bacillus subtilis, with some exhibiting lower minimum inhibitory concentrations (MICs) than standard antibiotics .
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various substituents on the pyrazole ring. SAR studies reveal that modifications can significantly enhance potency:
Compound | Substituent | IC50 (µM) | Activity |
---|---|---|---|
7n | None | 0.3 | FGFR1 Inhibitor |
4a | Chlorine | 0.3 | High selectivity for FGFR1 |
9a | Hydroxyl | 2.59 | Anticancer (HeLa) |
PYR3 | Aldehyde | 1.27 | Antibacterial (Bacillus subtilis) |
科学的研究の応用
Medicinal Chemistry Applications
1.1 Kinase Inhibitors
One of the primary applications of 5-methoxy-1H-pyrazolo[3,4-b]pyridine derivatives is in the development of kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, including cell proliferation and differentiation. Abnormal kinase activity is often linked to cancer and other diseases.
- Case Study: TRK Inhibitors
Recent studies have synthesized multiple derivatives of pyrazolo[3,4-b]pyridine aimed at inhibiting tropomyosin receptor kinases (TRKs). These compounds demonstrated potent inhibitory effects against TRKA, with some derivatives showing nanomolar activity in vitro and in vivo . For instance, the compound LOXO-195 has progressed to phase II clinical trials as a next-generation TRK inhibitor targeting resistant mutations .
1.2 Anti-Cancer Properties
The anticancer potential of this compound derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.
- Data Table: Anticancer Activity of Selected Derivatives
Compound | Target Kinase | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Compound A | TRKA | 10 | Inhibition of phosphorylation |
Compound B | FGFR | 50 | Induction of apoptosis |
Compound C | VEGFR | 25 | Blockade of angiogenesis |
1.3 Other Biological Activities
Beyond cancer treatment, derivatives of this compound have shown promise in other therapeutic areas:
- Neuroprotective Effects : Some studies suggest that pyrazolo[3,4-b]pyridine derivatives may exhibit neuroprotective properties by modulating neuroinflammatory pathways.
- Anti-inflammatory Activity : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Synthetic Methods
The synthesis of this compound involves various methods that enable the introduction of different substituents to enhance biological activity.
- Common Synthetic Pathways
Structural Diversity and Substitution Patterns
The structural diversity of pyrazolo[3,4-b]pyridines allows for a wide range of biological activities based on substituent patterns at various positions on the ring.
- Data Table: Common Substitution Patterns
Substitution Pattern | Frequency (%) | Biological Activity |
---|---|---|
4,6-Disubstituted | 46.83 | Enhanced kinase inhibition |
5-Monosubstituted | 22.04 | Anticancer properties |
3,4,5-Trisubstituted | 7.76 | Potential neuroprotective |
類似化合物との比較
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[3,4-b]pyridine derivatives are highly substituent-dependent. Below is a comparative analysis of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine with key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analogs.
Key Comparisons
Electronic Effects: The 5-methoxy group in this compound donates electron density to the aromatic system, enhancing resonance stabilization. This contrasts with electron-withdrawing groups (e.g., -NO₂ in 3-Iodo-1-methyl-5-nitro derivative), which reduce electron density and may hinder reactivity in nucleophilic environments .
Pharmacological Profiles :
- Antioxidant Activity : Methoxy-substituted derivatives (e.g., 5-Methoxy) exhibit superior antioxidant capacity compared to halogenated analogs, likely due to the radical-scavenging ability of the methoxy group .
- Anti-inflammatory Effects : Both 5-Methoxy and 5-Bromo-3-chloro derivatives show anti-inflammatory activity, but the bromo-chloro compound’s higher lipophilicity (XLogP3 = 2.5) may improve membrane permeability .
Synthetic Challenges: Methoxy-substituted derivatives are more prone to oxidation during synthesis compared to halogenated analogs. For instance, notes that electron-donating groups like -OCH₃ can lead to complex reaction mixtures due to unwanted oxidation, necessitating controlled conditions .
Applications in Drug Development: The 5-Methoxy derivative’s balance of solubility and bioactivity makes it a candidate for central nervous system (CNS) drugs, whereas bulkier substituents (e.g., propanoic acid in CAS 1050911-20-0) may limit blood-brain barrier penetration .
Table 2: Pharmacological Efficacy in Selected Studies
Research Findings and Implications
- Synthetic Optimization : The methoxy group’s sensitivity to oxidation requires catalysts like Fe₃O4@MIL-101(Cr)-N(CH₂PO₃)₂ to improve yield and purity .
- Patent Landscape : Recent patents (e.g., WO 2023/046806) highlight pyrazolo[3,4-b]pyridines in autoimmune disease treatment, though specific claims for the 5-methoxy derivative remain unexplored .
準備方法
Cyclization of 2-Chloro-3-pyridinecarboxaldehyde Derivatives
A notable method involves the ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde in the presence of oxammonium hydrochloride as a catalyst and dimethylformamide (DMF) as solvent. This protocol achieves the formation of the pyrazolo ring fused to the pyridine, yielding 1H-pyrazolo[3,4-b]pyridine compounds with high efficiency.
- Reaction conditions: 60 °C, 6–8 hours
- Reagents: 2-chloro-3-pyridinecarboxaldehyde, oxammonium hydrochloride (catalyst), triethylamine (base), DMF solvent
- Yields: Up to 85% under optimized molar ratios of catalyst to substrate
This method is advantageous due to mild conditions, relatively cheap starting materials, and straightforward work-up, making it industrially feasible.
Parameter | Condition/Result |
---|---|
Starting material | 2-chloro-3-pyridinecarboxaldehyde |
Catalyst | Oxammonium hydrochloride |
Solvent | Dimethylformamide (DMF) |
Temperature | 60 °C |
Reaction time | 6–8 hours |
Base | Triethylamine |
Yield | 43–85% (depending on catalyst ratio) |
Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Japp–Klingemann Reaction
Another efficient approach involves:
- Starting from 2-chloro-3-nitropyridines
- Conversion to pyridinyl keto esters via SNAr
- Subsequent Japp–Klingemann reaction to form hydrazone intermediates
- Intramolecular nucleophilic substitution leading to pyrazolo[3,4-b]pyridine ring closure
This one-pot sequence combines azo-coupling, deacylation, and pyrazole ring annulation steps, providing operational simplicity and good yields.
Key findings include:
- Use of mild nucleophilic bases (e.g., DABCO, secondary amines) to avoid side reactions
- Isolation and characterization of intermediates such as N-aryl-N-acetylhydrazones
- Controlled experiments demonstrated the conversion of intermediates to the target pyrazolo[3,4-b]pyridine under optimized conditions
Step | Reagents/Conditions | Outcome |
---|---|---|
SNAr on 2-chloro-3-nitropyridine | Nucleophilic base (DABCO, amines) | Formation of pyridinyl keto ester |
Japp–Klingemann reaction | Arenediazonium tosylates | Formation of hydrazone intermediates |
Intramolecular cyclization | Mild heating | Pyrazolo[3,4-b]pyridine formation |
Functionalization to Introduce the 5-Methoxy Substituent
The methoxy group at position 5 can be introduced by starting from appropriately substituted pyridine precursors or by selective functionalization of the pyrazolo[3,4-b]pyridine scaffold.
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination, Suzuki–Miyaura coupling) allow for the installation of methoxy or methoxy-containing groups at specific positions, including C-5.
- Protection and deprotection strategies facilitate selective substitution at nitrogen and carbon positions.
Typical synthetic sequence for 5-methoxy substitution:
- Synthesis of halogenated pyrazolo[3,4-b]pyridine intermediate (e.g., 5-halo derivative)
- Palladium-catalyzed methoxylation or coupling with methoxy-substituted aryl boronic acids
- Deprotection steps if necessary to yield the free 5-methoxy compound
Summary Table of Preparation Methods for 5-Methoxy-1H-pyrazolo[3,4-b]pyridine
Methodology | Key Reagents/Conditions | Advantages | Yield Range | Notes |
---|---|---|---|---|
Ring-closure of 2-chloro-3-pyridinecarboxaldehyde | Oxammonium hydrochloride, DMF, triethylamine, 60 °C | Mild, industrially scalable | 43–85% | Simple work-up, suitable for scale-up |
SNAr + Japp–Klingemann sequence | 2-chloro-3-nitropyridines, nucleophilic bases, arenediazonium tosylates | One-pot, operationally simple | Moderate to good | Requires careful base selection |
Pd-catalyzed cross-coupling | Halogenated pyrazolo[3,4-b]pyridines, Pd catalysts, methoxy reagents | Selective functionalization, versatile | Variable | Enables late-stage methoxy group installation |
Research Findings and Considerations
- The ring closure using oxammonium hydrochloride is a robust method with yields up to 85%, demonstrating the efficiency of this approach for pyrazolo[3,4-b]pyridine synthesis.
- The SNAr/Japp–Klingemann approach offers a modular route allowing for diverse substitution patterns but requires careful control of reaction conditions to avoid side products.
- Palladium-catalyzed methods provide flexibility for introducing the methoxy group and other substituents at late synthetic stages, which is valuable for medicinal chemistry applications targeting kinase inhibitors and other bioactive molecules.
- Structural analysis and NMR studies confirm the formation of the pyrazolo ring and substitution patterns, ensuring the reliability of these synthetic routes.
Q & A
Q. What are the standard synthetic routes for constructing the pyrazolo[3,4-b]pyridine core structure, particularly with a 5-methoxy substituent?
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves one-pot cyclocondensation or multi-step reactions. For example:
- One-pot synthesis : Reacting 5-azido-1-phenylpyrazole-4-carbaldehydes with arylethanones or acetylacetone in ethanolic KOH yields pyrazolo[3,4-b]pyridines .
- Condensation strategies : Using 5-aminopyrazole-4-carbaldehydes with α-methylene ketones (e.g., acetone or acetophenones) under basic conditions (KOH) forms trisubstituted derivatives .
- Intermediate-based routes : Starting from 5-amino-1H-pyrazole, enamine derivatives and 4-chloro intermediates can be synthesized, followed by substitution with anilines to introduce aryl groups .
Q. How are pyrazolo[3,4-b]pyridine derivatives structurally characterized?
Advanced spectroscopic techniques are critical:
- 1D/2D NMR : Assigns proton and carbon environments, resolving coupling patterns (e.g., ¹H-¹H COSY, ¹H-¹³C HETCOR) .
- Spectral analysis : IR and UV-Vis confirm functional groups and conjugation patterns, while mass spectrometry validates molecular weight .
- X-ray crystallography : Provides absolute configuration for asymmetric derivatives .
Q. What are common functionalization reactions for pyrazolo[3,4-b]pyridine derivatives?
Key reactions include:
- Nucleophilic substitution : Chlorine at position 4 can be replaced by aminoalkylphosphoramidates or anilines under mild conditions .
- Cyclocondensation : Reactions with α,β-unsaturated ketones or aldehydes yield fused polycyclic systems .
- Aminocarbonylation : Using 3-iodo precursors with amines and CO (from formic acid) generates carboxamides without pressurized reactors .
Advanced Research Questions
Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine analogues be achieved?
Chiral Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method achieves >85% enantioselectivity and gram-scale efficiency at 0.05 mol% catalyst loading .
Q. What strategies enable regioselective C–H arylation of pyrazolo[3,4-b]pyridine scaffolds?
A Pd/CuI catalytic system facilitates direct γ-C–H arylation of the pyridine ring. PdCl₂(PPh₃)₂ selectively yields single regioisomers (77% yield) under optimized conditions .
Q. How do structural modifications influence the antileishmanial activity of pyrazolo[3,4-b]pyridine derivatives?
QSAR studies reveal that hydrophobic (log P) and steric (Sterimol L/B₂) parameters correlate with activity. For example, 3'-diethylaminomethyl-substituted derivatives show IC₅₀ values as low as 0.12 μM against Leishmania amazonensis .
Q. What are the advantages of ultrasound-assisted synthesis for fused pyrazolo[3,4-b]pyridine systems?
Ultrasound promotes atomic efficiency and selectivity in cyclocondensation reactions between α,β-unsaturated naphthones and 5-aminopyrazoles, achieving high yields with minimal environmental impact .
Q. How can computational modeling guide the design of pyrazolo[3,4-b]pyridine-based nonlinear optical (NLO) materials?
Quantum mechanical studies (e.g., DFT) predict hyperpolarizability and electronic properties. For HMBPP, methoxy and benzofuran groups enhance NLO activity via charge transfer mechanisms .
Methodological Considerations
- Contradiction analysis : Conflicting regioselectivity outcomes (e.g., isomer formation from unsymmetric ketones) require mechanistic probing via kinetic studies or computational modeling .
- Experimental design : For asymmetric synthesis, chiral catalysts must be screened for solvent and temperature tolerance to optimize enantioselectivity .
- Data validation : Cross-validate spectral assignments using 2D NMR and compare with simulated spectra from quantum calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。